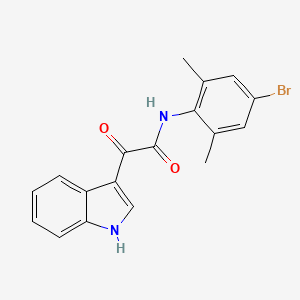
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique chemical structure. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a hexafluoropropyl group and a methoxy group. The presence of fluorine atoms in the hexafluoropropyl group imparts significant chemical stability and unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced via nucleophilic substitution reactions using hexafluoropropyl iodide or similar reagents.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the hexafluoropropyl group makes it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atoms enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the quinoline core is particularly significant as many quinoline derivatives are known for their pharmacological properties.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism of action of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hexafluoropropyl group enhances the compound’s binding affinity and selectivity, while the quinoline core interacts with the active sites of enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid: This compound also features a hexafluoropropyl group but has an adamantane core instead of a quinoline core.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound contains a hexafluoropropyl group and is used as a solvent in various chemical reactions.
Uniqueness
The uniqueness of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core with a hexafluoropropyl group and a methoxy group. This combination imparts unique chemical and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H11F6NO2S |
|---|---|
Peso molecular |
371.30 g/mol |
Nombre IUPAC |
3-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H11F6NO2S/c1-6-11(24-14(19,20)12(15)13(16,17)18)10(22)7-4-3-5-8(23-2)9(7)21-6/h3-5,12H,1-2H3,(H,21,22) |
Clave InChI |
PXMSFOUIQHPKKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)SC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
![methyl 4-(4-chlorophenyl)-9-methyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15005617.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
![3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene](/img/structure/B15005665.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)
![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
